Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Description

BenchChem offers high-quality Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxo-3H-phthalazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-7-5-3-4-6-8(7)10(14)13-12-9/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYNNZHXKFVHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (CAS No. 23952-05-8) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its core phthalazine structure is a key pharmacophore in various biologically active molecules.[2][3] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design, synthesis of novel derivatives, and quality control. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule and outlines detailed, field-proven protocols for acquiring high-quality ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the rationale behind experimental parameter selection to ensure data integrity and reproducibility.

Molecular Structure and Physicochemical Properties

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is characterized by a bicyclic phthalazinone core with an ethyl carboxylate substituent at position 1. The structural and electronic features of this molecule give rise to a unique spectroscopic fingerprint.

| Property | Value | Source |

| CAS Number | 23952-05-8 | |

| Molecular Formula | C₁₁H₁₀N₂O₃ | |

| Molecular Weight | 218.21 g/mol | |

| SMILES | O=C(C1=NNC(C2=C1C=CC=C2)=O)OCC |

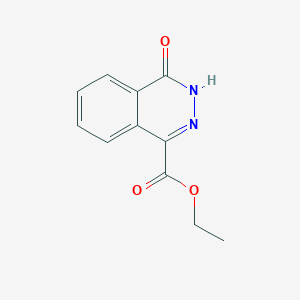

Below is a diagram illustrating the molecular structure and atom numbering scheme used for the interpretation of spectroscopic data.

Caption: Molecular structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate would exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the N-H proton of the phthalazinone ring.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.4 | Triplet (t) | 3H | -CH₃ | The methyl protons are coupled to the two methylene protons, resulting in a triplet. |

| ~4.5 | Quartet (q) | 2H | -OCH₂- | The methylene protons are coupled to the three methyl protons, leading to a quartet. Their downfield shift is due to the adjacent oxygen atom. |

| 7.8 - 8.5 | Multiplet (m) | 4H | Ar-H | The four protons on the benzene ring will appear as a complex multiplet in the aromatic region due to spin-spin coupling. |

| ~12.5 | Singlet (s, broad) | 1H | N-H | The amide proton is expected to be significantly deshielded and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |

Experimental Protocol for ¹H NMR Data Acquisition

A self-validating protocol ensures data quality and reproducibility.

Caption: Workflow for acquiring high-quality ¹H NMR data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, signal averaging is typically required.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14 | -CH₃ | The methyl carbon of the ethyl group is expected in the aliphatic region. |

| ~62 | -OCH₂- | The methylene carbon is shifted downfield due to the attached oxygen atom. |

| 125 - 135 | Ar-C | The aromatic carbons of the benzene ring will appear in this region. The exact shifts will depend on their electronic environment. |

| ~145 | C=N | The carbon involved in the imine-like bond within the phthalazinone ring. |

| ~160 | C=O (Amide) | The amide carbonyl carbon is typically found in this downfield region. |

| ~165 | C=O (Ester) | The ester carbonyl carbon is also expected in a similar downfield region to the amide carbonyl. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3200 - 3400 | Medium, Broad | N-H | Stretching |

| ~3050 | Medium | C-H (Aromatic) | Stretching |

| ~2980 | Medium | C-H (Aliphatic) | Stretching |

| ~1730 | Strong | C=O (Ester) | Stretching |

| ~1670 | Strong | C=O (Amide) | Stretching |

| ~1600 | Medium | C=C (Aromatic) | Stretching |

| ~1250 | Strong | C-O (Ester) | Stretching |

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is expected at m/z = 218.

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH₂CH₃): A fragment ion at m/z = 173.

-

Loss of the ethyl group (-CH₂CH₃): A fragment ion at m/z = 189.

-

Decarbonylation: Loss of CO from fragment ions.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Synthesis and Purification

A reliable synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is essential for obtaining pure material for spectroscopic analysis. A common synthetic route involves the esterification of the corresponding carboxylic acid.[2]

General Esterification Protocol (Fischer Esterification)

-

Reaction Setup: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is dissolved in a large excess of absolute ethanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the pure ethyl ester.

The purity of the synthesized compound should be verified by chromatographic methods (TLC, HPLC) and melting point determination before proceeding with spectroscopic analysis.

Conclusion

References

-

Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 776855, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

-

Crysdot LLC. (n.d.). Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. Retrieved from [Link]

-

Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

-

El-Agrody, A. M., El-Hakim, A. E., Abd El-Latif, M. S., El-Gareab, M. S., El-Sayed, H. A., & Elhenawy, A. A. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(11), 18937–18953. [Link]

-

Li, Y., Jia, Y., Wang, Y., Zhang, Y., Xue, W., Qian, H., & Zhang, Y. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]

Sources

- 1. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | 3260-44-4 | Benchchem [benchchem.com]

- 3. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (CAS No: 23952-05-8), a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to serve as a definitive reference for researchers engaged in the synthesis, characterization, and development of novel chemical entities. We will dissect the spectral data, explain the rationale behind peak assignments, and provide a robust experimental framework for obtaining high-quality NMR data.

Introduction: The Structural Significance of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, with the molecular formula C₁₁H₁₀N₂O₃, belongs to the phthalazine class of nitrogen-containing heterocyclic compounds.[1] The phthalazine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide array of biological activities.[2] Accurate and unambiguous structural characterization is the bedrock of any chemical research or drug development campaign. ¹H and ¹³C NMR spectroscopy stand as the gold standard for this purpose, offering a detailed "fingerprint" of the molecular architecture.[3][4]

This guide provides an in-depth exploration of the NMR spectral features of this molecule. The objective is not merely to present data but to explain the causality behind the observed chemical shifts, coupling constants, and signal multiplicities, thereby empowering researchers to confidently interpret their own analytical results.

Molecular Structure and Predicted Spectral Features

A foundational understanding of the molecule's structure is crucial for predicting and interpreting its NMR spectra. The structure contains a fused aromatic ring, a dihydropyridazinone ring, and an ethyl carboxylate substituent.

Caption: Molecular structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Predicted ¹H NMR Signals:

-

Aromatic Protons (4H): The four protons on the benzene ring (H-5, H-6, H-7, H-8) are chemically distinct. Due to spin-spin coupling, they are expected to appear as a complex series of multiplets in the downfield aromatic region (typically δ 7.0-8.5 ppm).

-

Amide Proton (1H): The N-H proton at position 3 is expected to be a broad singlet, due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration and will appear significantly downfield. This proton is exchangeable with deuterium oxide (D₂O).

-

Ethyl Protons (5H):

-

The methylene protons (-O-CH₂-) are adjacent to an oxygen atom and three methyl protons. They will appear as a quartet (3+1 rule).

-

The methyl protons (-CH₃) are adjacent to the two methylene protons and will appear as a triplet (2+1 rule).

-

Predicted ¹³C NMR Signals:

-

Carbonyl Carbons (2C): Two distinct carbonyl signals are expected in the most downfield region (δ 155-175 ppm): one for the ester carbonyl and one for the amide-like carbonyl (C-4) of the phthalazinone ring.

-

Aromatic & Heterocyclic Carbons (8C): The six carbons of the benzene ring and the two carbons of the heterocyclic part fused to it (C-1, C-4a, C-5, C-6, C-7, C-8, C-8a) are all sp² hybridized and will appear in the aromatic region (δ 120-150 ppm).

-

Ethyl Carbons (2C): The methylene carbon (-O-CH₂-) will be further downfield than the methyl carbon (-CH₃) due to the deshielding effect of the adjacent oxygen atom.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol is a self-validating system designed for reproducibility and accuracy.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively solubilizes the compound and allows for the clear observation of the exchangeable N-H proton.[5][6]

-

Cap the NMR tube and vortex gently until the sample is fully dissolved.

-

-

Spectrometer Setup & Calibration:

-

Use a standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal (DMSO-d₆ pentet at δ ~2.50 ppm for ¹H; septet at δ ~39.52 ppm for ¹³C) as a reference.[7]

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

-

Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks are in pure absorption mode.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as the internal standard (TMS at δ 0.00 ppm).[5]

-

Integrate the signals in the ¹H spectrum.

-

Caption: Workflow for NMR-based structure elucidation.

Detailed Spectral Analysis

The following data represents typical values obtained for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in DMSO-d₆.

¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.80 | br s | 1H | NH -3 | The amide proton is highly deshielded, appearing as a broad singlet due to exchange and quadrupolar effects. Its position is characteristic of lactam-type protons.[8] |

| ~8.30 | m | 1H | Ar-H | Aromatic proton deshielded by the adjacent carbonyl and heterocyclic nitrogen atoms. |

| ~7.90-8.10 | m | 3H | Ar-H | Remaining aromatic protons on the fused benzene ring, appearing as a complex multiplet due to mutual coupling.[9] |

| 4.45 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ | Methylene protons are deshielded by the adjacent oxygen. The quartet splitting is due to coupling with the three methyl protons.[9] |

| 1.40 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | Methyl protons appear as a triplet due to coupling with the two adjacent methylene protons.[9] |

¹³C NMR Spectrum (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | Ester C =O | The ester carbonyl is typically found in this downfield region.[9] |

| ~159.5 | Amide C =O (C-4) | The amide-like carbonyl of the phthalazinone ring is slightly upfield from the ester carbonyl.[9] |

| ~145.1 | Ar-C (C-1) | Quaternary carbon attached to the electron-withdrawing carboxylate group and nitrogen. |

| ~125.0 - 135.0 | Ar-C (6C) | Signals corresponding to the six carbons of the fused benzene ring system.[9] |

| ~122.8 | Ar-C (C-8a) | Quaternary carbon at the ring junction. |

| 62.1 | -O-CH₂ -CH₃ | The methylene carbon is deshielded by the directly attached oxygen atom.[9] |

| 14.2 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region.[9] |

Conclusion: A Self-Validating Structural Portrait

The combined ¹H and ¹³C NMR data provides a comprehensive and self-validating portrait of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H spectrum, along with the distinct carbon signals in the ¹³C spectrum, align perfectly with the proposed molecular structure.

Key identifying features include:

-

The downfield, exchangeable N-H singlet (~12.80 ppm).

-

The characteristic quartet and triplet of the ethyl ester group.

-

The presence of two distinct carbonyl carbons in the ¹³C spectrum.

This guide provides the necessary framework and detailed spectral interpretation for researchers to confidently identify and characterize this important heterocyclic scaffold. Adherence to the described protocols ensures the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity and successful drug development.

References

-

PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

El-Sayed, M. A. A. (2005). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. ResearchGate. [Link]

-

Deev, S. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]

-

López, K. J., et al. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. ResearchGate. [Link]

-

Crysdot LLC. Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. Crysdot LLC. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Gomaa, M. A. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules. [Link]

-

Metwally, K. A., et al. (2015). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]

-

Metcalfe, E., & Snyder, S. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for... Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. [Link]

-

Fakhfakh, M. A., et al. (2002). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules. [Link]

-

Gomaa, M. A. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules. [Link]

-

Supporting Information. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. [Link]

-

Metwally, K. A., et al. (2015). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]

-

El-gamal, S. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Medicinal Chemistry. [Link]

-

Beilstein Journals. BJOC - Search Results. Beilstein Journals. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

-

Royal Society of Chemistry. Supporting Information for... Royal Society of Chemistry. [Link]

Sources

- 1. 23952-05-8|Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate|BLDpharm [bldpharm.com]

- 2. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | 3260-44-4 | Benchchem [benchchem.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Identity of a Privileged Scaffold

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate belongs to the phthalazine class of nitrogen-containing heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Phthalazine derivatives have demonstrated a wide array of pharmacological activities, including potential as anticancer and anti-inflammatory agents.[1][2] The precise characterization of these molecules is paramount for understanding their structure-activity relationships, ensuring purity, and studying their metabolic fate. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information for the unambiguous identification and quantification of such compounds.[3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometric analysis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. We will delve into the rationale behind method selection, predict fragmentation pathways, and present a detailed protocol for its analysis, empowering researchers to confidently characterize this important molecular entity.

The Strategic Approach to Mass Spectrometry Method Development

The molecular structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, featuring a polar lactam moiety, an ester group, and an aromatic ring system, guides the selection of an appropriate mass spectrometry workflow. Our objective is to achieve efficient ionization and generate information-rich fragmentation spectra for structural elucidation.

Ionization Technique: The Gateway to the Mass Analyzer

Given the compound's polarity and thermal lability, soft ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion. Electrospray ionization (ESI) is the most suitable choice. ESI is a gentle ionization method that generates multiply or singly charged ions from polar molecules in solution, making it ideal for the analysis of drug-like compounds.

Mass Analyzer: Resolving the Molecular Puzzle

For a comprehensive analysis that combines accurate mass measurement with fragmentation data, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is recommended. These analyzers provide the high mass accuracy necessary to determine the elemental composition of the parent ion and its fragments, a critical aspect of structural confirmation.

Proposed Fragmentation Pathway of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Understanding the fragmentation pattern is key to interpreting the mass spectrum and confirming the molecule's identity. Based on the functional groups present, we can predict a logical fragmentation cascade under collision-induced dissociation (CID) in the mass spectrometer. The fragmentation of esters and heterocyclic rings often follows well-established patterns.[4][5]

The primary fragmentation events anticipated for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate are:

-

Loss of the Ethyl Group: Cleavage of the C-O bond in the ester functionality, leading to the loss of an ethyl radical (•C₂H₅).

-

Loss of Ethanol: Elimination of a neutral ethanol molecule (C₂H₅OH) via a rearrangement process.[6]

-

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the lactam or ester carbonyl group.

-

Ring Cleavage: Fragmentation of the phthalazine ring system, leading to characteristic product ions.

These predicted fragmentation pathways are visually represented in the following diagram:

Caption: Predicted fragmentation pathway of protonated Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Tabulated Summary of Predicted Mass Fragments

The following table summarizes the expected mass-to-charge ratios (m/z) for the protonated molecule and its key fragments, calculated based on their elemental compositions.

| Ion Description | Proposed Structure/Formula | Calculated m/z |

| Protonated Molecular Ion ([M+H]⁺) | C₁₂H₁₃N₂O₃⁺ | 233.0921 |

| Fragment 1 (Loss of Ethene) | C₁₀H₉N₂O₃⁺ | 205.0608 |

| Fragment 2 (Loss of Ethanol) | C₁₀H₇N₂O₂⁺ | 187.0502 |

| Fragment 3 (Loss of Ethanol and CO) | C₉H₇N₂O⁺ | 159.0553 |

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the mass spectrometric analysis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Sample Preparation

-

Standard Solution: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 30-40 °C.

Mass Spectrometry Parameters (ESI-Q-TOF or Orbitrap)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.

-

Desolvation Temperature: 350-450 °C.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: Full scan MS and tandem MS (MS/MS) of the precursor ion at m/z 233.09.

-

Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be employed to generate a comprehensive fragmentation spectrum.

Data Analysis and Interpretation

The acquired data should be processed using the instrument's software. The analysis will involve:

-

Extraction of the Ion Chromatogram: Extract the chromatogram for the predicted m/z of the protonated molecule (233.0921).

-

Mass Spectrum of the Parent Ion: Examine the mass spectrum of the chromatographic peak to confirm the presence of the [M+H]⁺ ion and determine its accurate mass.

-

MS/MS Spectrum Analysis: Analyze the tandem mass spectrum to identify the fragment ions. Compare the observed fragment masses with the predicted values in the table above. The presence of these characteristic fragments provides strong evidence for the structural confirmation of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Conclusion: A Robust Framework for Confident Characterization

This in-depth technical guide provides a robust framework for the mass spectrometric analysis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. By employing a systematic approach that includes judicious selection of analytical techniques, prediction of fragmentation pathways, and a detailed experimental protocol, researchers can achieve confident structural elucidation and purity assessment of this important heterocyclic compound. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for the analysis of other phthalazine derivatives and related nitrogen-containing heterocycles, thereby supporting the advancement of drug discovery and development programs.

References

- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023).

- Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv

- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024).

- Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. (2019). PubMed.

- Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.).

- Design, synthesis and antioxidant evaluation of certain new phthalazine Deriv

- Mass Spectrometry - Fragmentation P

- Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.

- A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).

- Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. (n.d.).

- Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). Archimer.

- Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.).

- Mass Spec Mech Ethers Heterolytic Cleavage Source. (2020). YouTube.

- Possible mass fragmentation pattern observed in 4 a. (n.d.).

- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).

- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (n.d.).

- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (n.d.).

- Organic chemistry. (n.d.). Wikipedia.

-

Ethyl 11a,12-Dihydrobenzo[b]benzo[7][8][9][10]oxazino[2,3-e][9][10]oxazine-5a(6H)-carboxylate. (2018). ResearchGate.

- Identification of heteroatom using mass spectrum-Mass spectrometry| Spectroscopy | Organic Chemistry. (2021). YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. Organic chemistry - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. article.sapub.org [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FTIR Spectrum of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Phthalazine derivatives are recognized for a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1] Understanding the vibrational spectroscopy of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its molecular structure, which are critical steps in drug discovery and development pipelines.

This document moves beyond a mere listing of spectral peaks, offering a deep dive into the rationale behind the expected absorption frequencies, grounded in the principles of molecular vibrations and the electronic effects inherent to the molecule's unique architecture.

Molecular Structure and its Vibrational Implications

The foundational step in interpreting an FTIR spectrum is a thorough understanding of the molecule's structure. Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate possesses a bicyclic phthalazinone core, an ethyl ester group, and a lactam functionality. The interplay of these structural features dictates the characteristic vibrational modes observed in its IR spectrum.

Caption: Molecular structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Predicted FTIR Spectrum: A Detailed Band Assignment

The FTIR spectrum of this molecule is predicted to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the expected key peaks, their corresponding vibrational modes, and the rationale for their predicted wavenumber ranges.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Expert Insights |

| 3200 - 3100 | N-H Stretch | Lactam | The N-H stretching vibration in the lactam ring is expected in this region. The exact position and broadness of the peak can be influenced by hydrogen bonding in the solid state. |

| 3100 - 3000 | C-H Stretch | Aromatic | These absorptions arise from the C-H stretching vibrations of the benzene ring.[2] |

| 3000 - 2850 | C-H Stretch | Aliphatic (Ethyl group) | These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the ethyl ester.[2] |

| ~1735 - 1715 | C=O Stretch | Conjugated Ester | The carbonyl stretching of the ethyl ester is expected in this range. Conjugation with the phthalazine ring system is predicted to lower the frequency from that of a typical saturated ester (around 1750-1735 cm⁻¹).[3] |

| ~1680 - 1650 | C=O Stretch | Lactam (Amide I band) | This strong absorption is characteristic of the carbonyl stretching vibration in the cyclic amide (lactam) ring. For a six-membered lactam, this peak is typically observed around 1670 ± 10 cm⁻¹.[4] The position is sensitive to ring strain and conjugation. |

| ~1600, ~1500 | C=C Stretch | Aromatic | These two bands are characteristic of the in-plane carbon-carbon stretching vibrations within the aromatic ring.[2][5] |

| ~1250 - 1200 | C-O Stretch | Ester | A strong band corresponding to the asymmetric C-O-C stretching of the ester group is anticipated in this region.[6] |

| ~1100 - 1000 | C-O Stretch | Ester | A second, typically less intense, band due to the symmetric C-O-C stretching of the ester is also expected here.[6] |

| Below 900 | C-H Bending | Aromatic | Out-of-plane C-H bending vibrations of the aromatic ring appear in this region and can provide information about the substitution pattern. |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, which is a solid at room temperature, meticulous sample preparation is crucial. The following protocol outlines the recommended procedure using the KBr pellet technique.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry, presents a unique scaffold for the development of novel therapeutic agents. A thorough understanding of its physical and chemical properties is paramount for its synthesis, purification, formulation, and biological evaluation. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this molecule, alongside methodologies for its characterization. While experimental data for the title compound is limited in publicly accessible literature, this guide synthesizes available information for structurally related compounds and provides expert insights into its expected properties and the analytical techniques crucial for its empirical determination.

Introduction: The Phthalazinone Core in Drug Discovery

The phthalazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities allow for specific interactions with various biological targets. Derivatives of the phthalazinone core have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, as an ester derivative, serves as a key intermediate for the synthesis of more complex molecules, such as amides and other derivatives with potentially enhanced biological profiles. The ester functionality provides a handle for further chemical modification, making it a versatile building block in drug discovery programs.

Molecular and Physicochemical Profile

A foundational aspect of characterizing any chemical entity is the elucidation of its fundamental molecular and physical properties.

Chemical Identity

The fundamental identifiers for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | - |

| CAS Number | 23952-05-8 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [2] |

| Molecular Weight | 218.21 g/mol | [2] |

| SMILES Code | O=C(C1=NNC(C2=C1C=CC=C2)=O)OCC | [1][2] |

Structural Representation

The two-dimensional structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Sources

An In-depth Technical Guide to the Crystal Structure of Phthalazinone Derivatives: From Synthesis to Structure-Activity Relationship

Introduction: The Phthalazinone Scaffold in Modern Drug Discovery

The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and capacity for diverse functionalization at multiple positions make it an ideal building block for developing targeted therapeutics.[3] Phthalazinone derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties.[4][5] Notable examples include the FDA-approved drug Olaparib, a PARP inhibitor for cancer therapy, which features the phthalazinone core as a key pharmacophore.[2][6]

For drug development professionals, understanding the three-dimensional atomic arrangement of these molecules is not merely an academic exercise; it is fundamental to rational drug design. Single-crystal X-ray crystallography provides the most unambiguous and detailed view of a molecule's structure, revealing precise bond lengths, bond angles, and the subtle non-covalent interactions that govern molecular recognition at the biological target.[7] This guide provides an in-depth exploration of the journey from chemical synthesis to the elucidation and interpretation of the crystal structure of phthalazinone derivatives, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

Part 1: Synthesis and Purification - The Foundation for Quality Crystals

The successful growth of a single crystal begins with the synthesis of a highly pure compound. Impurities, even in small amounts, can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered structures or preventing crystal growth altogether. The choice of synthetic route is therefore critical, not only for yield but for achieving the purity required for crystallographic analysis.

Common Synthetic Pathways

The most prevalent methods for synthesizing the phthalazinone core involve cyclocondensation reactions.[3] The selection of a specific pathway is often dictated by the availability of starting materials and the desired substitution pattern on the phthalazinone ring.

-

From Phthalic Anhydrides and Hydrazines: This is a classic and versatile two-component approach. The reaction of a substituted phthalic anhydride with hydrazine hydrate or a substituted hydrazine yields the corresponding phthalazinone.[8] The causality here is a nucleophilic attack of the hydrazine on the carbonyl carbon of the anhydride, followed by cyclization and dehydration. Acetic acid is often used as a solvent and catalyst for this transformation.[8]

-

From 2-Aroylbenzoic Acids: Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride produces a 2-aroylbenzoic acid intermediate.[8] Subsequent treatment with hydrazine hydrate closes the heterocyclic ring to form 4-aryl-substituted phthalazinones. This method is particularly useful for introducing aryl groups at the C4 position, a key site for modulating biological activity.[1][9]

-

From Benzoxazinones: 3,1-Benzoxazine-4-ones can serve as precursors to phthalazinone derivatives through reaction with various nitrogen-containing nucleophiles, such as hydrazine or primary amines, in refluxing ethanol or n-butanol.[8]

Table 1: Overview of Selected Synthetic Methods for Phthalazinone Derivatives

| Starting Materials | Key Reagents & Conditions | Resulting Derivative | Reference |

| Phthalic Anhydride, Hydrazine Hydrate | Acetic Acid, Reflux | Phthalazin-1(2H)-one | [8] |

| 2-Aroylbenzoic Acid, Hydrazine Hydrate | Ethanol, Reflux | 4-Aryl-phthalazin-1(2H)-one | [8] |

| 4-Chlorophthalic Anhydride, Methylhydrazine | Microwave Irradiation | Chloro-substituted Phthalazine-1,4-dione | [10] |

| 4-Bromophthalazinone, Amines | Palladium Catalyst (Buchwald-Hartwig) | 4-Amino-phthalazinones | [6][11] |

Experimental Protocol: Synthesis of 4-(p-tolyl)phthalazin-1(2H)-one

This protocol provides a self-validating system for synthesizing a representative C4-substituted phthalazinone, a common structural motif.

Objective: To synthesize 4-(p-tolyl)phthalazin-1(2H)-one from 2-(4-methylbenzoyl)benzoic acid.

Materials:

-

2-(4-methylbenzoyl)benzoic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Standard reflux apparatus, magnetic stirrer, and heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g of 2-(4-methylbenzoyl)benzoic acid in 100 mL of absolute ethanol.

-

Reagent Addition: While stirring, add 5.0 mL of hydrazine hydrate (80% solution) to the suspension. The rationale for using an excess of hydrazine is to drive the reaction to completion.

-

Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to catalyze the cyclization. Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation & Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A white or off-white solid should precipitate. Further cooling in an ice bath for 30 minutes can enhance precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with 50 mL of cold ethanol and then 50 mL of distilled water to remove unreacted starting materials and hydrazine salts.

-

Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

-

Purity Verification: Before proceeding to crystallization, the product's identity and purity must be confirmed. Use ¹H NMR and ¹³C NMR to verify the structure and assess purity.[1] High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular weight.[1] Purity should be >98% as determined by HPLC or LC-MS.

Part 2: The Art and Science of Single Crystal Growth

Growing X-ray quality crystals is often the most challenging step in structure determination.[7] It is an empirical process that relies on systematically varying conditions to achieve slow, ordered molecular assembly from a supersaturated solution.

Core Principles of Crystallization

The goal is to bring a solution of the purified compound to a state of supersaturation under conditions that favor the formation of a single, well-ordered crystal nucleus, which then grows slowly. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction.[12]

Key Crystallization Techniques

-

Slow Evaporation: This is the most straightforward method.[12] The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is covered in a way that allows the solvent to evaporate very slowly (e.g., with a pierced cap or parafilm). The choice of solvent is critical; it must be volatile enough to evaporate over days or weeks but not so volatile that it causes rapid crashing out of the solid.[12]

-

Vapor Diffusion: This technique is excellent for compounds that are highly soluble or tend to oil out. The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container (e.g., a jar) that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a freezer or cryostat. The decrease in solubility upon cooling leads to crystal formation. The cooling rate must be very slow to allow for ordered crystal growth.

Experimental Protocol: Crystallization by Slow Evaporation

Objective: To grow single crystals of 4-(p-tolyl)phthalazin-1(2H)-one suitable for X-ray diffraction.

Materials:

-

Highly purified 4-(p-tolyl)phthalazin-1(2H)-one (>98% purity)

-

A selection of analytical grade solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone, and mixtures thereof)

-

Small, clean glass vials (e.g., 4 mL)

-

Parafilm or vial caps

Procedure:

-

Solvent Screening: In a series of small test tubes, test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents. The ideal solvent is one in which the compound is moderately soluble. It should not be too soluble (dissolves instantly) or too insoluble (does not dissolve even with heating).

-

Solution Preparation: Once a suitable solvent or solvent system is identified (e.g., methanol/ethyl acetate), prepare a nearly saturated solution in a clean 4 mL vial. Add the compound to a small amount of solvent and gently warm and swirl until it dissolves completely. If any solid remains, it may be an impurity; filter the solution through a small cotton plug in a pipette into a clean vial.

-

Setting up the Crystallization: Cover the vial with its cap, but do not tighten it completely, allowing for slow solvent exchange with the atmosphere. Alternatively, cover the opening with parafilm and pierce it with a needle once or twice. This controlled evaporation is crucial for slow crystal growth.

-

Incubation: Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a desk or a dedicated crystallization chamber).

-

Monitoring: Observe the vial daily without disturbing it. Crystals may appear within a few days to several weeks. Look for clear, well-defined shapes.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent and allow them to air dry briefly before analysis.

Part 3: Elucidating the Structure - The X-ray Crystallography Workflow

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[13]

Workflow Overview

The process involves mounting a suitable crystal, collecting diffraction data, solving the crystal structure, and refining the structural model.[7]

// Edges Synthesis -> CrystalGrowth; CrystalGrowth -> Mounting; Mounting -> DataCollection; DataCollection -> DataProcessing; DataProcessing -> StructureSolution; StructureSolution -> Refinement; Refinement -> Validation; }

Caption: The workflow for determining a crystal structure.

-

Crystal Selection and Mounting: A high-quality crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays produce a pattern of spots (reflections) that are recorded by a detector.[13]

-

Structure Solution: The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating block of the crystal). The primary challenge is the "phase problem," where the phases of the diffracted waves are lost during measurement. Computational methods (direct methods or Patterson methods) are used to solve this and generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

Validation: The final structure is validated using various metrics (e.g., R-factors) and checked for geometric reasonability. The results are typically deposited in a crystallographic database and reported in a standard Crystallographic Information File (CIF).

Part 4: Interpreting the Crystal Structure - From Data to Insight

The final crystal structure provides a wealth of information that is critical for drug design.

Key Structural Descriptors

-

Molecular Conformation: The structure reveals the exact conformation of the molecule in the solid state, including the planarity of the phthalazinone ring and the torsion angles of any flexible side chains.

-

Intermolecular Interactions: Crucially, the crystal packing shows how molecules interact with each other. These interactions are key to understanding solubility, stability, and polymorphism. Common interactions in phthalazinone derivatives include:

-

Hydrogen Bonding: The N-H of the lactam and the C=O group are potent hydrogen bond donors and acceptors, respectively. These interactions often dominate the crystal packing, forming chains or sheets.

-

π-π Stacking: The aromatic rings of the phthalazinone core and any aryl substituents can engage in π-π stacking interactions, further stabilizing the crystal lattice.[6]

-

van der Waals Forces: These weaker, non-specific interactions also contribute to the overall packing energy.

-

Caption: Key intermolecular interactions in phthalazinone crystals.

Table 2: Representative Crystallographic Data for a Phthalazinone Derivative

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 10.1, 8.5, 15.3 | Dimensions of the unit cell. |

| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1280 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R1, wR2 | < 0.05, < 0.15 | Indicators of the quality of the refinement. Lower is better. |

Part 5: The Structure-Activity Relationship (SAR) Nexus

The ultimate goal for drug developers is to connect the three-dimensional structure to biological function. Crystal structures provide invaluable insights for SAR.

-

Pharmacophore Identification: By comparing the crystal structures of active and inactive derivatives, key pharmacophoric elements can be identified. For instance, structural studies have shown that the tetrazole and phthalazinone moieties are indispensable for the inhibitory activity of certain phthalazinone-based DNMT3A inhibitors.[14]

-

Conformational Analysis: The crystal structure reveals the low-energy conformation of the molecule. This "bioactive" conformation can be used to build more accurate computational models for virtual screening and lead optimization.

-

Binding Pocket Interactions: If a co-crystal structure with a biological target (e.g., an enzyme) is obtained, the specific hydrogen bonds, hydrophobic interactions, and other contacts responsible for binding affinity and selectivity are revealed. For PARP inhibitors like Olaparib, the phthalazinone core engages in key hydrogen bonding and π-stacking interactions within the enzyme's active site.

By understanding how modifications at different positions (e.g., the N2 and C4 positions) affect the molecule's conformation and its intermolecular interactions, researchers can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties.[1][9]

Conclusion

The crystal structure of a phthalazinone derivative is the blueprint for understanding its physicochemical properties and biological activity. The journey from rational synthesis and meticulous purification to the successful growth of a single crystal culminates in a detailed three-dimensional model that is indispensable for modern, structure-based drug design. This guide has outlined the critical workflows, experimental considerations, and interpretive frameworks necessary to leverage crystallographic data effectively. By integrating these principles, researchers can accelerate the development of novel phthalazinone-based therapeutics to address a wide range of diseases.

References

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). PubMed Central. [Link]

-

Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. [Link]

-

Hernandez, I., et al. (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Medicinal Chemistry Letters. [Link]

-

Structure of biologically active phthalazine derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. [Link]

-

Synthesis of new phthalazinedione derivatives. (n.d.). Sciforum. [Link]

-

Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (2012). ResearchGate. [Link]

-

Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. (2015). PubMed. [Link]

-

Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (2019). PubMed. [Link]

-

Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (2024). Letters in Applied NanoBioScience. [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2015). ResearchGate. [Link]

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Michigan State University. [Link]

-

Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (n.d.). ResearchGate. [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central. [Link]

-

The phthalazinone derivatives that were used to test the complexation of Cu(II) ions. (n.d.). ResearchGate. [Link]

-

Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography. [Link]

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 14. pubs.acs.org [pubs.acs.org]

Theoretical studies of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

This guide provides a comprehensive exploration of the theoretical methodologies employed to investigate Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to understand and predict the molecular properties, reactivity, and biological potential of this important heterocyclic scaffold.

Introduction: The Phthalazinone Core as a Privileged Scaffold

The phthalazinone moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Derivatives of this bicyclic heteroaromatic system have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antidiabetic, and antihypertensive properties.[1][2][3][4][5] Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate serves as a key intermediate and a molecule of interest, embodying the foundational structure from which complex, biologically active agents are built.

Modern drug discovery has moved beyond the traditional synthesis-and-screen paradigm. Today, theoretical and computational studies are indispensable, providing profound insights into molecular structure, electronic properties, and potential drug-target interactions before a single molecule is synthesized.[6] This guide details the core computational approaches—from first-principles quantum mechanics to molecular docking simulations—that together create a robust, self-validating framework for investigating this compound, thereby accelerating the drug design and development cycle.

Molecular Identity and Synthesis Overview

Before any theoretical investigation, a clear understanding of the molecule's basic properties and synthetic accessibility is essential.

Molecular Formula: C₁₁H₁₀N₂O₃ Molecular Weight: 218.21 g/mol

The synthesis of the phthalazinone core typically involves the cyclization of a hydrazine derivative with a phthalic anhydride precursor.[7] For the title compound, a plausible and established route involves the reaction of diethyl 2-formylbenzoate with hydrazine hydrate, leading to a cyclocondensation reaction that forms the heterocyclic ring system.

Caption: Synthetic pathway for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Quantum Chemical Investigations: Elucidating Intrinsic Molecular Properties with Density Functional Theory (DFT)

Expertise & Causality: Density Functional Theory (DFT) is the computational workhorse for understanding the fundamental electronic structure and geometry of a molecule from first principles. It allows us to calculate a wealth of information that is either difficult or impossible to obtain from experiment alone. By solving approximations of the Schrödinger equation, DFT provides the optimized molecular geometry (bond lengths and angles), vibrational frequencies (which can be directly compared to experimental IR spectra for validation), and the distribution of electrons, which governs the molecule's reactivity.

Core DFT Analysis Workflow

The protocol described below represents a standard, validated approach for the quantum chemical analysis of organic molecules like our target compound.

Caption: Standard workflow for a DFT-based molecular property investigation.

Step-by-Step DFT Protocol

-

Structure Preparation: An initial 3D structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is built using molecular modeling software.

-

Geometry Optimization: A full geometry optimization is performed.

-

Methodology: The B3LYP functional is chosen for its proven balance of computational efficiency and accuracy for organic molecules.[8]

-

Basis Set: The 6-311++G(d,p) basis set is selected. The "++" indicates the inclusion of diffuse functions on all atoms, crucial for accurately describing the electron density far from the nuclei, which is important for anions and non-covalent interactions. The "(d,p)" denotes polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals, essential for accurate bond angle and dihedral angle calculations.

-

-

Frequency Calculation: This is a critical self-validation step. The calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also yield a theoretical vibrational spectrum (IR, Raman) that can be compared with experimental data.[8]

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated. This visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. This is invaluable for predicting sites of interaction for metabolism or receptor binding.

-

Predicted Molecular Properties (Illustrative Data)

The following table summarizes the kind of quantitative data obtained from a DFT analysis.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Represents the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 3.5 Debye | Suggests the molecule is polar, impacting solubility and binding. |

| C=O (amide) Freq. | ~1680 cm⁻¹ | Key vibrational mode for comparison with experimental IR spectra. |

| C=O (ester) Freq. | ~1725 cm⁻¹ | Differentiated carbonyl stretch for structural confirmation. |

Molecular Docking: Predicting Biological Target Interactions

Expertise & Causality: While DFT reveals the intrinsic properties of the molecule, molecular docking predicts its extrinsic behavior—specifically, how it interacts with a biological target. The phthalazinone scaffold is a known inhibitor of several key enzymes in oncology and inflammation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).[1][9][10] Molecular docking simulates the process of the ligand (our molecule) finding its most favorable binding orientation and conformation within the active site of the receptor (the protein), providing a binding affinity score and a detailed map of the intermolecular interactions.

Core Molecular Docking Workflow

This workflow is a self-validating system. It begins with a known protein structure and often includes a re-docking step of the native co-crystallized ligand to ensure the docking protocol can accurately reproduce the experimentally observed binding mode.

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Docking Protocol (Target: VEGFR-2)

-

Ligand Preparation: The DFT-optimized 3D structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is used as the starting point. Gasteiger charges are added, and rotatable bonds are defined.

-

Receptor Preparation: The crystal structure of VEGFR-2 is obtained from the Protein Data Bank (PDB). All water molecules and co-solvents are removed, polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

-

Binding Site Definition: The active site is defined by creating a grid box centered on the position of a known co-crystallized inhibitor (e.g., Sorafenib). This ensures the search space is focused on the relevant binding pocket.

-

Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used. This algorithm explores millions of possible conformations and orientations of the ligand within the grid box.

-

Results Analysis: The resulting poses are clustered and ranked based on their predicted binding energy (in kcal/mol). The lowest energy pose is considered the most likely binding mode. This pose is then visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, with specific amino acid residues in the active site.

Predicted Binding Interactions (Illustrative Data)

This table presents hypothetical but plausible results from docking the title compound into the VEGFR-2 active site.

| Parameter | Observation | Implication for Drug Design |

| Target Protein | VEGFR-2 Kinase Domain | A validated target for anti-angiogenic cancer therapy.[9][10] |

| Binding Energy | -7.8 kcal/mol | Indicates a favorable and stable binding interaction. |

| Hydrogen Bonds | Amide N-H with Glu885; Amide C=O with Cys919 | These are critical "hinge" interactions common to many kinase inhibitors. |

| Hydrophobic Interactions | Phenyl ring with Val848, Leu840, Ala866 | Anchors the molecule in the hydrophobic pocket of the active site. |

| Key Insight | The ethyl carboxylate group is solvent-exposed. | This position is a prime candidate for modification to improve potency or alter pharmacokinetic properties without disrupting core binding. |

Synthesis of Theoretical Insights: Guiding Drug Development

The true power of these theoretical studies lies in their synergy. DFT provides an accurate picture of the ligand's intrinsic properties, which serves as a high-quality input for the docking simulation. The docking results, in turn, provide actionable hypotheses for medicinal chemists.

-

Structure-Activity Relationship (SAR) by Design: The MEP map from DFT might highlight an electron-rich region on the phthalazinone ring. Molecular docking might show this region is near a potential hydrogen bond donor on the protein. This provides a clear rationale to synthesize a derivative with a hydrogen bond acceptor at that position to test for improved binding affinity.

-

Mechanism of Action Hypothesis: The docking pose provides a detailed 3D model of how the compound inhibits the target. For instance, by forming key hydrogen bonds in the hinge region of VEGFR-2, the compound likely functions as an ATP-competitive inhibitor, a well-established mechanism for kinase inhibition.[9]

-

Rational Drug Design: The combined theoretical data allows for the creation of a pharmacophore model—a 3D map of the essential features required for binding. This model can then be used for virtual screening of large compound libraries to identify new, diverse molecules with the potential to bind to the same target, or to guide the design of a focused library of novel phthalazinone derivatives with enhanced activity and specificity.

Conclusion

The theoretical study of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a multi-faceted endeavor that provides critical insights for modern drug discovery. Through the rigorous, self-validating application of Density Functional Theory and molecular docking, we can move from the fundamental electronic structure of an isolated molecule to a predictive model of its interaction with a complex biological target. This computational framework allows researchers to understand structure-activity relationships, formulate mechanistic hypotheses, and rationally design the next generation of phthalazinone-based therapeutics with greater efficiency and a higher probability of success.

References

-

Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry. Available at: [Link]

-

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Available at: [Link]

-

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Available at: [Link]

-

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855. PubChem. Available at: [Link]

-

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. Crysdot LLC. Available at: [Link]

-

Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. PubMed. Available at: [Link]

-

Pharmacological activities of various phthalazine and phthalazinone derivatives. Preprints.org. Available at: [Link]

-

Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][7][8][11][12]tetrazine-8-carboxylates and -carboxamides. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. Available at: [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: [Link]

-

Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][7][11][13]triazin-3-yl)formate. PubMed. Available at: [Link]

-

Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis Online. Available at: [Link]

-